Triclabendazole sulfone-d3
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Overview
Description
Triclabendazole sulfone-d3 is a deuterium-labeled derivative of triclabendazole sulfone. It is primarily used as a stable isotope-labeled compound in various scientific research applications. Triclabendazole itself is an anthelmintic drug used to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triclabendazole sulfone-d3 involves several steps, starting from 3,4-dichloroaniline as the raw material. The process includes acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the incorporation of deuterium to produce this compound. The reaction conditions are typically moderate, avoiding the use of hazardous materials and high-pressure reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and cost-effective, using readily available reagents and avoiding high-pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Triclabendazole sulfone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxide and sulfone metabolites.
Reduction: Reduction of nitro groups during synthesis.
Substitution: Halogenation and etherification reactions during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfate for methylation, and various acids and bases for acylation, nitration, and hydrolysis . The reactions are typically carried out under moderate conditions to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions include triclabendazole sulfoxide and triclabendazole sulfone, which are active metabolites of the parent compound .
Scientific Research Applications
Triclabendazole sulfone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Triclabendazole sulfone-d3, like its parent compound, exerts its effects by binding to beta-tubulin, thereby inhibiting the polymerization of microtubules . This disruption of microtubule formation leads to the death of the parasites. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to triclabendazole sulfone-d3 include:
Albendazole: Another benzimidazole anthelmintic that works by inhibiting microtubule formation.
Mebendazole: Similar to albendazole, it also inhibits microtubule formation in parasites.
Fenbendazole: Another benzimidazole derivative used to treat parasitic infections.
Uniqueness
This compound is unique due to its specific activity against liver flukes and its use as a stable isotope-labeled compound in research. Its deuterium labeling allows for precise quantification and analysis in various scientific studies .
Properties
Molecular Formula |
C14H9Cl3N2O3S |
---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |
InChI Key |
ZEIHWBIRYIXBSV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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